4-methoxy-1-phenyl-5-[3-(1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl]-1,2-dihydropyridin-2-one
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Overview
Description
4-methoxy-1-phenyl-5-[3-(1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl]-1,2-dihydropyridin-2-one is a useful research compound. Its molecular formula is C18H17N5O3 and its molecular weight is 351.366. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Application in Antimicrobial Activities
Research into similar structures, such as triazole derivatives, has demonstrated their significance in developing antimicrobial agents. For example, Bektaş et al. (2007) synthesized novel 1,2,4-triazole derivatives, exploring their antimicrobial properties. Such studies underscore the potential of triazole-containing compounds, like the one , to serve as frameworks for antimicrobial drug development H. Bektaş, N. Karaali, D. Sahin, A. Demirbaş, S. Karaoglu, N. Demirbas, 2007.
Advanced Synthesis Techniques
Investigations into the synthesis of triazolines and azetidines provide insights into advanced techniques that could be applied to the synthesis of the targeted compound. For instance, the work by Sawanishi, Saito, and Tsuchiya (1988) on the photolysis of azidopyridazines to form triazepines reveals innovative pathways that could be relevant for constructing complex structures involving triazoles and azetidines H. Sawanishi, Shuichi Saito, T. Tsuchiya, 1988.
Mechanism of Action
Target of Action
Similar compounds with a 1,2,3-triazole core have been associated with a broad range of pharmacological activities . These activities include antimicrobial effects against Gram-positive bacteria, Gram-negative bacteria, and fungi .
Mode of Action
It’s known that 1,2,3-triazoles can act as a hydrogen bond acceptor and donor simultaneously , offering various types of binding to the target enzyme. This characteristic might contribute to the compound’s interaction with its targets.
Biochemical Pathways
Compounds with a 1,2,3-triazole core have been associated with a variety of biological effects , suggesting that they may interact with multiple biochemical pathways.
Pharmacokinetics
The synthesis of similar compounds has been described, which could potentially impact their bioavailability .
Result of Action
Similar compounds have shown good-to-excellent antimicrobial activity , suggesting that this compound may also have significant biological effects.
Action Environment
The synthesis of similar compounds has been described, which could potentially be influenced by environmental conditions .
Biochemical Analysis
Biochemical Properties
4-methoxy-1-phenyl-5-[3-(1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl]-1,2-dihydropyridin-2-one: plays a significant role in biochemical reactions due to its unique structure. The triazole ring in the compound can act as both a hydrogen bond donor and acceptor, facilitating interactions with various enzymes and proteins. This compound has been shown to interact with enzymes such as cytochrome P450, where the nitrogen atoms of the triazole ring bind to the iron in the heme moiety . Additionally, the phenyl moiety of the compound has key interactions within the active site of enzymes, enhancing its binding affinity .
Cellular Effects
The effects of 5-(3-(1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl)-4-methoxy-1-phenylpyridin-2(1H)-one on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. It has been observed to inhibit the proliferation of cancer cells by inducing apoptosis, particularly in MCF-7 and HCT-116 cell lines . The compound’s ability to interfere with cell signaling pathways makes it a potential candidate for anticancer therapies.
Molecular Mechanism
At the molecular level, This compound exerts its effects through specific binding interactions with biomolecules. The triazole ring binds to the iron in the heme moiety of cytochrome P450, leading to enzyme inhibition . Additionally, the carbonyl group in the compound forms hydrogen bonds with target enzymes, further stabilizing the interaction . These binding interactions result in changes in gene expression and enzyme activity, contributing to the compound’s biochemical effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-(3-(1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl)-4-methoxy-1-phenylpyridin-2(1H)-one have been observed to change over time. The compound exhibits stability under standard laboratory conditions, but its degradation products can influence long-term cellular function. In vitro studies have shown that prolonged exposure to the compound can lead to sustained inhibition of cell proliferation and induction of apoptosis
Dosage Effects in Animal Models
The effects of This compound vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as inhibition of tumor growth and modulation of immune responses. At higher doses, toxic effects have been observed, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of determining the optimal dosage to maximize therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
5-(3-(1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl)-4-methoxy-1-phenylpyridin-2(1H)-one: is involved in various metabolic pathways. The compound is metabolized primarily by cytochrome P450 enzymes, which facilitate its biotransformation into active and inactive metabolites . These metabolic pathways influence the compound’s pharmacokinetics and pharmacodynamics, affecting its overall efficacy and safety profile.
Transport and Distribution
The transport and distribution of This compound within cells and tissues are mediated by specific transporters and binding proteins. The compound’s triazole ring facilitates its interaction with transport proteins, enhancing its cellular uptake and distribution . Additionally, the compound’s lipophilic nature allows it to accumulate in lipid-rich tissues, influencing its localization and therapeutic effects.
Subcellular Localization
The subcellular localization of 5-(3-(1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl)-4-methoxy-1-phenylpyridin-2(1H)-one is critical for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with various enzymes and proteins . Post-translational modifications, such as phosphorylation, can influence the compound’s targeting to specific cellular compartments, further modulating its biochemical effects.
Properties
IUPAC Name |
4-methoxy-1-phenyl-5-[3-(triazol-1-yl)azetidine-1-carbonyl]pyridin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N5O3/c1-26-16-9-17(24)22(13-5-3-2-4-6-13)12-15(16)18(25)21-10-14(11-21)23-8-7-19-20-23/h2-9,12,14H,10-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHASHJVLINVJBQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=O)N(C=C1C(=O)N2CC(C2)N3C=CN=N3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.